molecular formula C6H13NO2S B1360376 3-(2-Aminoethyl)-1lambda~6~-thiolane-1,1-dione CAS No. 790594-67-1

3-(2-Aminoethyl)-1lambda~6~-thiolane-1,1-dione

Cat. No. B1360376
M. Wt: 163.24 g/mol
InChI Key: JYDUHWBQZJDLJP-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-1lambda~6~-thiolane-1,1-dione, also known as 3-AE-1,6-Thd, is a versatile thiol-containing molecule widely used in a variety of scientific research applications. It is a small, water-soluble molecule that can be synthesized in a straightforward manner and is particularly useful for its ability to act as a nucleophile and as a reducing agent. This molecule has many potential applications in biochemistry, biotechnology, and drug discovery research.

Scientific Research Applications

Flexibility in Enzyme Binding

  • Study: "Flexibility of liver alcohol dehydrogenase in stereoselective binding of 3-butylthiolane 1-oxides" (Cho, Ramaswamy & Plapp, 1997).
  • Findings: Thiolane 1-oxides, analogs of carbonyl substrates, bind to the alcohol dehydrogenase-NADH complex. The study explores how different stereoisomers of these compounds, including similar structures to 3-(2-Aminoethyl)-1lambda6-thiolane-1,1-dione, interact with enzymes, demonstrating the flexibility of amino acid side chains in accommodating these molecules (Cho, Ramaswamy & Plapp, 1997).

Application in Tissue Engineering

  • Study: "A Route to Aliphatic Poly(ester)s with Thiol Pendant Groups: From Monomer Design to Editable Porous Scaffolds" (Fuoco, Finne‐Wistrand & Pappalardo, 2016).
  • Findings: This research highlights the use of lactide-type monomers possessing pendant thiol-protected groups for creating functionalized aliphatic copolyesters. These materials, which can be further modified, have significant applications in tissue engineering, demonstrating the utility of compounds like 3-(2-Aminoethyl)-1lambda6-thiolane-1,1-dione in biomedical applications (Fuoco, Finne‐Wistrand & Pappalardo, 2016).

Chemical Synthesis and Biological Evaluation

  • Study: "Synthesis and Biological Evaluation of Substituted Thiophenyl Derivatives of Indane-1, 3-Dione" (Giles, Prakash & Ramseshu, 2007).
  • Findings: This paper focuses on synthesizing compounds related to 3-(2-Aminoethyl)-1lambda6-thiolane-1,1-dione, assessing their potential in pharmacological applications. The synthesized compounds demonstrated moderate anticoagulant, analgesic, anti-inflammatory, and anticancer activities (Giles, Prakash & Ramseshu, 2007).

Photoreactions in Organic Chemistry

  • Study: "Diversity in the Base-induced Photoreactions of Thiolane-2,4-dione and Derivatives" (Saito & Sato, 1979).
  • Findings: The study explores the photoreactions of thiolane-2,4-dione, a compound structurally related to 3-(2-Aminoethyl)-1lambda6-thiolane-1,1-dione. It focuses on reductive ring cleavage and novel rearrangements of the carbon skeleton, which are crucial for understanding the chemical behavior and potential applications of such compounds in organic synthesis (Saito & Sato, 1979).

properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c7-3-1-6-2-4-10(8,9)5-6/h6H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDUHWBQZJDLJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60276784
Record name 3-(2-Aminoethyl)-1lambda~6~-thiolane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1-Dioxothiolan-3-yl)ethanamine

CAS RN

790594-67-1
Record name 3-(2-Aminoethyl)-1lambda~6~-thiolane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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